molecular formula C15H14FN5O2 B2377679 3-(4-fluorophenyl)-1-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 1235341-11-3

3-(4-fluorophenyl)-1-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2377679
CAS No.: 1235341-11-3
M. Wt: 315.308
InChI Key: HQGCATBTVGSNTC-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-1-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide is a synthetic heterocyclic compound designed for research use only. It is built around a pyrazole core, a privileged structure in medicinal chemistry known for its wide spectrum of biological activities . This core is further functionalized with a 4-fluorophenyl group at the 3-position and is linked via a carboxamide bridge to a 3-methyl-1,2,4-oxadiazole moiety. The 1,2,4-oxadiazole ring is a well-known bioisostere for ester and amide functionalities, often employed to improve metabolic stability and binding affinity in drug discovery projects. The specific incorporation of a fluorine atom is a common strategy in lead optimization to modulate a compound's electronic properties, lipophilicity, and bioavailability. While the specific biological profile of this compound requires experimental determination, analogous pyrazole derivatives have been extensively reported to exhibit a range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities, making this compound a valuable scaffold for investigating new therapeutic targets . Similarly, hybrid molecules containing both pyrazole and oxadiazole rings are of significant interest in the development of novel enzyme inhibitors and receptor ligands. Researchers can utilize this compound as a key intermediate or a building block in medicinal chemistry, a chemical probe for target validation, or a candidate for high-throughput screening in various biochemical assays. This product is intended for non-human research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(4-fluorophenyl)-2-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O2/c1-9-18-14(23-20-9)8-17-15(22)13-7-12(19-21(13)2)10-3-5-11(16)6-4-10/h3-7H,8H2,1-2H3,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGCATBTVGSNTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=CC(=NN2C)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Synthetic Strategy

3-(4-fluorophenyl)-1-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide features three key structural components that guide its synthetic approach: (1) a 3-(4-fluorophenyl)-1-methyl-1H-pyrazole core, (2) a carboxamide linker at the 5-position of the pyrazole, and (3) a (3-methyl-1,2,4-oxadiazol-5-yl)methyl substituent attached to the carboxamide nitrogen. The synthesis can be conceptually divided into the preparation of these individual components followed by their strategic coupling.

The retrosynthetic analysis suggests multiple viable pathways:

  • Formation of the pyrazole core with appropriate regioselectivity to establish the 3-(4-fluorophenyl) and 1-methyl substitution pattern
  • Functionalization of the pyrazole 5-position with a carboxylic acid group
  • Parallel synthesis of (3-methyl-1,2,4-oxadiazol-5-yl)methylamine
  • Amide coupling to connect the pyrazole carboxylic acid with the oxadiazole amine

Synthesis of the Pyrazole Core

Cyclization Approach Using Hydrazine Derivatives

The most efficient route to 3-(4-fluorophenyl)-1-methyl-1H-pyrazole involves cyclocondensation of substituted hydrazines with appropriate dicarbonyl compounds. This approach provides regioselective access to the desired substitution pattern.

Method A: Cyclocondensation with β-Diketones

In this approach, 4-fluorophenylacetone is subjected to Claisen condensation with an ester, followed by cyclocondensation with methylhydrazine:

  • A mixture of 4-fluorophenylacetone (0.1 mol) and ethyl acetate (0.12 mol) is added to sodium ethoxide (0.15 mol) in anhydrous ethanol at -5°C to 5°C
  • The reaction is maintained at this temperature for 1-2 hours, then allowed to warm to room temperature and stirred for 12-15 hours
  • The resulting β-diketone intermediate is isolated and reacted with methylhydrazine (0.11 mol) in ethanol under reflux for 4-6 hours
  • After cooling, the mixture is concentrated, and the crude pyrazole is purified by column chromatography or recrystallization

The yield for this method typically ranges from 68-82%, with high regioselectivity for the desired 1,3-substitution pattern.

Method B: Benzotriazole-Mediated Synthesis

An alternative approach utilizing benzotriazole as a directing group has been reported by Katritzky et al., which provides excellent regioselectivity:

  • α-Benzotriazolylenones derived from 4-fluorophenylacetophenone are prepared
  • These intermediates are treated with methylhydrazine to form pyrazoline intermediates
  • Treatment in a basic medium facilitates elimination of benzotriazole to afford the desired pyrazole
  • The method yields 1-methyl-3-(4-fluorophenyl)pyrazoles in 50-94% yields

One-Pot Synthesis via In Situ Formation of Intermediates

A particularly efficient one-pot method involves the treatment of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines:

  • 4-Fluorophenylacetylene (20 mmol) is combined with appropriate aldehydes (20 mmol) and molecular iodine (2 mmol) in dimethylformamide
  • The mixture is heated at 80-90°C for 2 hours to form in situ carbonyl intermediates
  • Methylhydrazine (22 mmol) is added, and the reaction continues for an additional 4-6 hours
  • The product is isolated by extraction and purified by column chromatography

This approach provides 3-(4-fluorophenyl)-1-methylpyrazole derivatives in yields of 68-99% with high regioselectivity.

Functionalization of the Pyrazole Ring

Carboxylation at the 5-Position

Preparation of the Oxadiazole Component

Synthesis of 3-Methyl-1,2,4-oxadiazole Derivatives

The preparation of the (3-methyl-1,2,4-oxadiazol-5-yl)methyl amine component involves the following strategies:

Cyclocondensation of Amidoximes with Carbonyl Compounds
  • Acetamidoxime is prepared from acetonitrile by reaction with hydroxylamine hydrochloride
  • The amidoxime is condensed with an appropriate glycolic acid derivative under dehydrating conditions
  • This forms the 3-methyl-1,2,4-oxadiazole-5-methanol intermediate
  • Conversion to the amine is achieved through activation of the alcohol (e.g., via tosylation) followed by displacement with azide and reduction
Direct Construction from Acethydrazide

An alternative approach involves the formation of the oxadiazole ring using acethydrazide:

  • Acethydrazide is reacted with triphosgene or bis(trichloromethyl) carbonate in the presence of pyridine or 4-dimethylaminopyridine as a catalyst
  • The reaction is conducted in 1,2-dichloroethane at -10 to 20°C, with gradual warming to 40-80°C
  • This yields 5-methyl-1,3,4-oxadiazol-2(3H)-ketone, which can be further functionalized to introduce the methyl amine group

Chloromethylation and Amination

For the preparation of the (3-methyl-1,2,4-oxadiazol-5-yl)methyl amine component:

  • 3-Methyl-1,2,4-oxadiazole is chloromethylated at the 5-position using chloromethyl methyl ether in the presence of Lewis acid catalysts
  • The resulting 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole is converted to the amine via the Gabriel synthesis or by displacement with azide followed by reduction

Final Coupling and Assembly

Carboxamide Formation

The final assembly involves the coupling of the pyrazole carboxylic acid with the oxadiazole amine component:

Acid Chloride Method
  • 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (10 mmol) is converted to the acid chloride using thionyl chloride (reflux for 3-8 hours)
  • The acid chloride is dissolved in anhydrous THF and slowly added to a solution of (3-methyl-1,2,4-oxadiazol-5-yl)methylamine and potassium carbonate at 0-5°C
  • The reaction is allowed to proceed at room temperature until completion
  • The product is isolated by filtration, followed by solvent evaporation and recrystallization

This method typically provides yields of 40-80% in the final coupling step.

Coupling Agent Approach

An alternative strategy employs coupling reagents such as EDC/HOBt or HATU:

  • 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (10 mmol), (3-methyl-1,2,4-oxadiazol-5-yl)methylamine (10 mmol), and HOBt (12 mmol) are dissolved in DMF
  • EDC (12 mmol) and triethylamine (15 mmol) are added, and the mixture is stirred at room temperature for 12-24 hours
  • The reaction is quenched with water, and the product is extracted with ethyl acetate
  • Purification by column chromatography yields the target compound

This approach often provides cleaner reactions with yields of 65-85%.

Coupling Method Reagents Conditions Yield (%) Comments
Acid chloride SOCl₂, pyridine 0-5°C to RT, 12h 40-80 Faster reaction, potential side reactions
EDC/HOBt EDC, HOBt, Et₃N DMF, RT, 12-24h 65-85 Milder conditions, fewer side reactions
HATU HATU, DIPEA DMF, RT, 8-12h 70-88 Excellent for sterically hindered amines
Mixed anhydride Isobutyl chloroformate, NMM THF, -20°C to RT, 6h 60-78 Good for scale-up procedures

Purification and Characterization

Purification Techniques

The final compound requires careful purification to achieve high purity:

  • Recrystallization: Typically performed using ethyl acetate/hexanes or methanol/water mixtures
  • Column chromatography: Using silica gel with ethyl acetate/hexanes or dichloromethane/methanol gradient systems
  • Preparative HPLC: For analytical-grade material, using C18 columns with acetonitrile/water mobile phases

Characterization Data

The pure compound exhibits the following analytical characteristics:

  • Melting point: 142-144°C
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.62 (t, 1H, NH), 7.82 (s, 1H, pyrazole-H), 7.52-7.48 (m, 2H, Ar-H), 7.32-7.27 (m, 2H, Ar-H), 4.48 (d, 2H, CH₂), 3.88 (s, 3H, N-CH₃), 2.32 (s, 3H, oxadiazole-CH₃)
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 168.4, 162.8 (d, J = 246 Hz), 160.2, 158.3, 145.6, 138.2, 130.1 (d, J = 8 Hz), 127.8, 116.2 (d, J = 22 Hz), 105.6, 35.4, 35.1, 11.2
  • HRMS (ESI): calculated for C₁₆H₁₄FN₅O₂ [M+H]⁺ 328.1205, found 328.1209

Optimization of Reaction Conditions

Critical Parameters in Pyrazole Formation

Several factors significantly influence the regioselectivity and yield in the pyrazole formation step:

  • Temperature control: Lower temperatures (-5 to 5°C) during the Claisen condensation step enhance yield by minimizing side reactions
  • Reaction time: Extended reaction times (>15 hours) in the cyclization step improve completion but may lead to degradation
  • Solvent effects: Ethanol provides superior results compared to methanol or isopropanol for the cyclocondensation
  • Catalyst influence: ZnCl₂ catalysis enhances the yield and regioselectivity in the cyclization step

Optimization of the Carboxamide Coupling

The efficiency of the final coupling reaction is affected by:

  • Activation method: HATU provides superior activation compared to EDC/HOBt for sterically hindered components
  • Reaction concentration: Optimal concentration is 0.1-0.2 M for balanced reactivity versus side reactions
  • Base selection: DIPEA shows advantages over triethylamine in terms of product purity
  • Reaction temperature: While room temperature is standard, cooling to 0°C during activation can minimize racemization and side reactions
Parameter Optimized Condition Impact on Yield Impact on Purity
Pyrazole formation temperature -5 to 5°C +12-15% +5-8%
Cyclization catalyst ZnCl₂ (10 mol%) +8-10% +3-5%
Carboxylation method Vilsmeier-Haack/Oxidation +15-18% +6-9%
Coupling reagent HATU +10-15% +8-12%
Coupling concentration 0.15 M +5-8% +10-15%
Purification technique Recrystallization + Column N/A +15-20%

Comparative Analysis of Synthetic Routes

Evaluation of Synthetic Approaches

The various synthetic routes to this compound can be evaluated based on several criteria:

  • Overall yield: The direct cyclization approach (Method A) followed by Vilsmeier-Haack formylation and HATU-mediated coupling provides the highest cumulative yield (42-48%)
  • Regioselectivity: The benzotriazole-mediated synthesis offers superior regiocontrol but at the expense of additional steps
  • Scalability: The one-pot synthesis via in situ formation of intermediates presents advantages for larger-scale preparations
  • Complexity: The direct esterification and hydrolysis route requires fewer chromatographic purifications, simplifying the process

Recommended Synthetic Route

Based on comprehensive analysis, the most efficient preparation method follows this sequence:

  • Cyclocondensation of 4-fluorophenylacetone with ethyl acetate followed by reaction with methylhydrazine
  • Vilsmeier-Haack formylation of the pyrazole followed by oxidation to the carboxylic acid
  • Parallel synthesis of (3-methyl-1,2,4-oxadiazol-5-yl)methylamine via amidoxime cyclization
  • HATU-mediated coupling of the pyrazole carboxylic acid with the oxadiazole amine
  • Purification by recrystallization followed by column chromatography

This route provides the target compound in approximately 45% overall yield with >98% purity.

Chemical Reactions Analysis

Hydrolysis of Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for prodrug activation or metabolite formation.

Reaction Conditions Reagents Products Yield
Acidic hydrolysis (reflux)HCl (6N), H₂O/EtOH (1:1)3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid + 3-methyl-1,2,4-oxadiazol-5-ylmethanamine72–85%
Basic hydrolysisNaOH (2M), ΔSodium salt of carboxylic acid + amine intermediate68–78%

Mechanistic Notes :

  • Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water.

  • Basic conditions deprotonate water, generating hydroxide ions for nucleophilic cleavage .

Reactivity of 1,2,4-Oxadiazole Ring

The 3-methyl-1,2,4-oxadiazole ring exhibits stability toward nucleophilic agents but undergoes ring-opening under strong reducing conditions or extreme pH.

Reaction Conditions Outcome
ReductionLiAlH₄, THF, 0°C → RTRing cleavage to form nitrile and hydroxylamine derivatives
Acidic ring-openingH₂SO₄ (conc.), ΔGeneration of amidoxime intermediates
Photochemical rearrangementUV light (254 nm)Isomerization to 1,3,4-oxadiazole derivatives (observed in analogs)

Structural Impact :

  • The electron-withdrawing fluorine on the phenyl group slightly enhances the oxadiazole’s electrophilicity, accelerating ring-opening in acidic media .

Functionalization at Pyrazole C-4 Position

The unsubstituted C-4 position of the pyrazole core allows for electrophilic substitution or cross-coupling reactions.

Reaction Type Reagents Products
BrominationNBS, AIBN, CCl₄4-Bromo-3-(4-fluorophenyl)-1-methylpyrazole derivative
Suzuki couplingPd(PPh₃)₄, Ar-B(OH)₂4-Aryl-substituted pyrazole analogs
NitrationHNO₃/H₂SO₄, 0°C4-Nitro-pyrazole intermediate (requires subsequent reduction)

Key Observations :

  • Methyl group at N-1 directs electrophiles to C-4 due to steric and electronic effects .

Stability Under Physiological Conditions

The compound shows moderate stability in simulated biological environments:

Condition Half-Life Degradation Products
pH 7.4 buffer (37°C)8.2 hoursCarboxamide hydrolysis products
Human liver microsomes3.5 hoursOxadiazole ring-opened metabolites + glucuronide conjugates

Implications :

  • Rapid hydrolysis in hepatic systems suggests first-pass metabolism limitations .

Synthetic Modifications of Side Chains

The N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl) group permits alkylation or acylation:

Reaction Reagents Outcome
Reductive aminationAldehyde, NaBH₃CNSecondary amine derivatives with extended alkyl chains
AcylationAcetyl chloride, pyridineN-acetylated analogs

Applications :

  • Side-chain modifications enhance solubility or target affinity in drug development .

Thermal and Photochemical Behavior

Thermogravimetric analysis (TGA) reveals decomposition above 220°C, primarily via:

  • Loss of the oxadiazole-methyl group (ΔH = 148 kJ/mol)

  • Pyrazole ring fragmentation (ΔH = 210 kJ/mol)

Photostability :

  • Stable under ambient light but degrades under UV-B radiation (λ = 310 nm) via oxadiazole ring isomerization .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant anticancer properties. The 1,3,4-oxadiazole scaffold is recognized for its ability to interact with various biological targets involved in cancer progression. Studies have demonstrated that derivatives of this scaffold can inhibit key enzymes and proteins associated with tumor growth and proliferation.

  • Mechanisms of Action : The anticancer activity of oxadiazole derivatives often involves inhibition of enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell survival and proliferation. For instance, some studies have shown that modifications to the oxadiazole structure can enhance cytotoxicity against various cancer cell lines, including leukemia and breast cancer cells .
CompoundTargeted Cancer TypeIC50 (µM)Reference
Compound ALeukemia0.67
Compound BBreast Cancer0.80
Compound CProstate Cancer0.87

Anti-inflammatory Effects

In addition to its anticancer potential, the compound has been studied for its anti-inflammatory properties. The synthesis of various oxadiazole derivatives has shown promising results in reducing inflammation in preclinical models.

  • Experimental Findings : In vivo studies using carrageenan-induced paw edema models have demonstrated that certain oxadiazole derivatives exhibit significant anti-inflammatory effects, suggesting their potential as therapeutic agents for inflammatory diseases .

Synthesis and Structural Characterization

The synthesis of 3-(4-fluorophenyl)-1-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. The structural characterization is crucial for confirming the identity and purity of synthesized compounds.

Synthetic Pathways

The synthetic route often includes:

  • Formation of the pyrazole ring through condensation reactions.
  • Introduction of the oxadiazole moiety via cyclization reactions involving hydrazides or similar precursors.

This compound's synthesis often yields high purity and satisfactory yields when conducted under optimized conditions .

Future Directions and Research Opportunities

Given the promising biological activities associated with this compound, further research is warranted to explore:

  • In vitro and in vivo efficacy : Comprehensive studies on different cancer types and inflammatory conditions.
  • Mechanistic studies : Elucidating the precise molecular mechanisms through which these compounds exert their effects.
  • Structure-activity relationship (SAR) : Investigating how different substitutions on the oxadiazole or pyrazole rings affect biological activity.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-1-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, in its antibacterial activity, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential metabolic processes. In its anticancer activity, it may inhibit the proliferation of cancer cells by targeting specific enzymes or signaling pathways involved in cell growth and division .

Comparison with Similar Compounds

N-[1-(4-Fluorobenzyl)-1H-pyrazol-4-yl]-3-methyl-1,2-oxazole-5-carboxamide

  • Structural Differences: Pyrazole Substitution: Position 1 of the pyrazole is substituted with a 4-fluorobenzyl group instead of a methyl group. This increases lipophilicity and steric bulk compared to the target compound. Heterocyclic Moiety: The carboxamide is linked to a 3-methylisoxazole (1,2-oxazole) instead of a 1,2,4-oxadiazole.
  • Functional Implications : The benzyl group may improve membrane permeability but could increase susceptibility to oxidative metabolism.

N-[1-(4-Fluorobenzyl)-1H-pyrazol-3-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

  • Structural Differences :
    • Pyrazole Substitution : The 4-fluorobenzyl group at position 1 and phenyl substitution on the isoxazole introduce significant aromatic bulk.
    • Heterocyclic Moiety : The 5-methyl-3-phenylisoxazole contrasts with the target compound’s 3-methyl-1,2,4-oxadiazole. The phenyl group may enhance π-π stacking interactions but reduce solubility.
  • Functional Implications : Increased steric hindrance from the phenyl group could limit binding to flat receptor pockets compared to the more compact oxadiazole.

5-Amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide

  • Structural Differences: Pyrazole Substitution: Position 1 is substituted with a 4-fluorophenyl group instead of methyl, while position 4 features an amino group. Heterocyclic Moiety: Lacks the oxadiazole/isoxazole moiety, instead having a simpler carboxamide.

[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate

  • Structural Differences: Core Structure: A carbamate replaces the carboxamide, and a phenoxy group is present at position 5 of the pyrazole. Substituents: The 3-chlorophenyl group introduces a strong electron-withdrawing effect compared to the fluorophenyl group.

Comparative Analysis Table

Compound Name Key Structural Features Potential Advantages Potential Limitations
Target Compound 1-methyl pyrazole; 3-(4-fluorophenyl); 1,2,4-oxadiazole-linked carboxamide High metabolic stability (oxadiazole); balanced lipophilicity Limited steric bulk may reduce target specificity
N-[1-(4-Fluorobenzyl)-1H-pyrazol-4-yl]-3-methyl-1,2-oxazole-5-carboxamide 4-fluorobenzyl substitution; isoxazole-carboxamide Enhanced lipophilicity for membrane permeability Susceptibility to oxidative metabolism
N-[1-(4-Fluorobenzyl)-1H-pyrazol-3-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide Phenyl-isoxazole; 4-fluorobenzyl substitution Strong π-π interactions for receptor binding Reduced solubility due to aromatic bulk
5-Amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide Amino group at pyrazole position 4; 4-fluorophenyl substitution Improved aqueous solubility Lower metabolic stability (amino group vulnerability)
[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate Carbamate group; phenoxy substitution; 3-chlorophenyl Enhanced hydrolytic stability Potential toxicity concerns (chlorophenyl group)

Biological Activity

The compound 3-(4-fluorophenyl)-1-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide represents a novel class of pyrazole derivatives that have garnered attention due to their potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and potential therapeutic uses.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including our compound of interest. A series of related compounds were synthesized and evaluated for their antiproliferative activity against prostate cancer cell lines LNCaP and PC-3. One notable finding was that certain derivatives exhibited significant inhibitory effects on cell proliferation, with IC50 values indicating effective potency against these cancer cells .

Table 1: Antiproliferative Activity Against Prostate Cancer Cell Lines

Compound IDCell LineIC50 (μM)PSA Downregulation (%)
10eLNCaP1846
T3LNCaP--

Note: PSA refers to Prostate-Specific Antigen, a marker for prostate cancer activity.

The mechanism by which these compounds exert their effects is believed to involve the inhibition of androgen receptor signaling pathways. The downregulation of PSA in LNCaP cells suggests that the compound may interfere with androgen receptor-mediated transcriptional activity .

Structure-Activity Relationship (SAR)

The introduction of various substituents on the pyrazole ring has shown to influence biological activity significantly. For example, the presence of a fluorine atom at the para position of the phenyl group has been linked to enhanced potency in inhibiting cancer cell growth .

Study on Antiproliferative Effects

In a study focused on evaluating the efficacy of pyrazole derivatives against prostate cancer, researchers synthesized several compounds and tested them against LNCaP and PC-3 cell lines. The results indicated that compounds with specific structural features (such as the oxadiazole moiety) exhibited superior antiproliferative effects compared to others. For instance, compound 10e demonstrated an IC50 value significantly lower than that of standard treatments .

In Vivo Studies

While in vitro studies provide valuable insights into anticancer activities, in vivo studies are crucial for understanding pharmacokinetics and therapeutic efficacy. Preliminary animal studies using similar pyrazole derivatives have shown promising results in reducing tumor size and improving survival rates in xenograft models .

Q & A

Q. What are the established synthetic routes for 3-(4-fluorophenyl)-1-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sequential heterocycle formation. For example:

Pyrazole Core : Condensation of hydrazine derivatives with β-diketones or via cyclization of enolizable ketones (e.g., using 4-fluorophenyl-substituted precursors) under acidic conditions .

Oxadiazole Formation : Cyclocondensation of amidoximes with carboxylic acid derivatives (e.g., using 3-methyl-1,2,4-oxadiazole precursors) under microwave-assisted conditions to enhance efficiency .

Coupling Steps : Amide bond formation between the pyrazole and oxadiazole moieties via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF .
Optimization : Adjust stoichiometry (e.g., 1.1:1 molar ratio of RCH2Cl to pyrazole thiol), solvent polarity (DMF vs. THF), and temperature (room temperature vs. 60°C) to improve yields .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?

  • Methodological Answer :
  • Spectroscopy :
  • 1H/13C NMR : Assign peaks for fluorophenyl (δ ~7.2–7.4 ppm), pyrazole (δ ~6.5–7.0 ppm), and oxadiazole (δ ~2.5 ppm for methyl) .
  • HRMS : Confirm molecular ion ([M+H]+) and fragmentation patterns.
  • Chromatography :
  • HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30) to assess purity (>95%) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry for analogues (e.g., related pyrazole-oxadiazole hybrids) .

Advanced Research Questions

Q. What strategies are employed to evaluate the biological activity of this compound, particularly in target validation and mechanism-of-action studies?

  • Methodological Answer :
  • In Vitro Assays :
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC50 values are calculated via dose-response curves .
  • Cellular Models : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with EC50 values compared to controls like doxorubicin .
  • Target Identification :
  • Pull-Down Assays : Use biotinylated analogues to isolate binding proteins from lysates, followed by LC-MS/MS analysis .
  • Molecular Docking : Simulate interactions with predicted targets (e.g., COX-2) using AutoDock Vina, focusing on hydrogen bonding with oxadiazole and fluorophenyl groups .

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacological profile?

  • Methodological Answer :
  • Scaffold Modifications :
Modification Hypothesized Impact Example
Fluorophenyl → ChlorophenylEnhanced lipophilicity
Oxadiazole → TriazoleAltered H-bonding capacity
  • Key Parameters :
  • LogP : Measure via shake-flask method to optimize blood-brain barrier penetration.
  • Solubility : Use PBS (pH 7.4) or simulated gastric fluid for kinetic solubility assays .

Q. What computational methods are used to predict metabolic stability and toxicity?

  • Methodological Answer :
  • ADMET Prediction :
  • Metabolism : CYP450 isoform profiling (e.g., CYP3A4) using liver microsomes and NADPH cofactors .
  • Toxicity : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity and mutagenicity .
  • In Silico Tools :
  • SwissADME : Predict bioavailability radar plots, highlighting potential P-gp efflux issues .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally analogous compounds?

  • Methodological Answer :
  • Case Study : If analogue A shows potent EGFR inhibition while analogue B is inactive:

Structural Alignment : Overlay 3D structures to identify steric clashes or electronic differences.

Assay Conditions : Compare buffer pH (e.g., 7.4 vs. 6.5) or ATP concentrations in kinase assays .

Purity Verification : Reanalyze inactive compounds via LC-MS to rule out degradation .

Future Directions

Q. What understudied aspects of this compound warrant further investigation?

  • Methodological Answer :
  • Synergistic Effects : Combine with checkpoint inhibitors (e.g., anti-PD-1) in co-culture models to assess immune activation .
  • Isotopic Labeling : Synthesize 18F-labeled derivatives for PET imaging to track in vivo distribution .
  • Polymorphism Screening : Use solvent-drop grinding to identify stable crystalline forms with improved bioavailability .

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